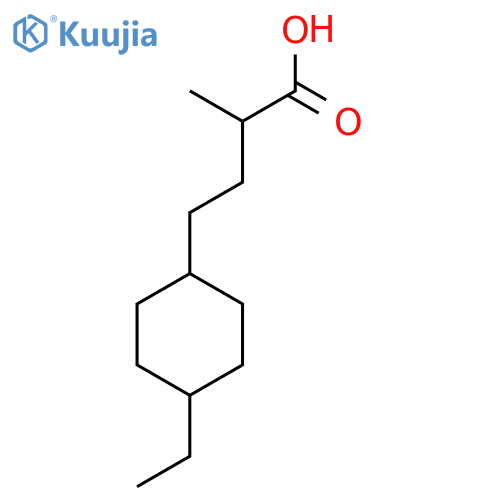Cas no 2229378-30-5 (4-(4-ethylcyclohexyl)-2-methylbutanoic acid)
4-(4-エチルシクロヘキシル)-2-メチルブタン酸は、有機合成中間体として重要な化合物です。この化合物は、シクロヘキシル基と分枝鎖アルキル基を有するため、高い立体障害と特異的な分子構造を示します。そのため、医薬品や液晶材料の合成において、優れた中間体として利用可能です。特に、エチル基とメチル基の配置により、分子の剛性と溶解性のバランスが調整されており、反応性や安定性に優れています。また、官能基の位置選択性が高いため、精密な化学変換が可能であり、高純度での合成が実現できます。

2229378-30-5 structure
商品名:4-(4-ethylcyclohexyl)-2-methylbutanoic acid
4-(4-ethylcyclohexyl)-2-methylbutanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-(4-ethylcyclohexyl)-2-methylbutanoic acid
- 2229378-30-5
- EN300-1808719
-
- インチ: 1S/C13H24O2/c1-3-11-6-8-12(9-7-11)5-4-10(2)13(14)15/h10-12H,3-9H2,1-2H3,(H,14,15)
- InChIKey: IORNRNYLDOGROW-UHFFFAOYSA-N
- ほほえんだ: OC(C(C)CCC1CCC(CC)CC1)=O
計算された属性
- せいみつぶんしりょう: 212.177630004g/mol
- どういたいしつりょう: 212.177630004g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 193
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3Ų
- 疎水性パラメータ計算基準値(XlogP): 4.7
4-(4-ethylcyclohexyl)-2-methylbutanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1808719-2.5g |
4-(4-ethylcyclohexyl)-2-methylbutanoic acid |
2229378-30-5 | 2.5g |
$1791.0 | 2023-09-19 | ||
| Enamine | EN300-1808719-5g |
4-(4-ethylcyclohexyl)-2-methylbutanoic acid |
2229378-30-5 | 5g |
$2650.0 | 2023-09-19 | ||
| Enamine | EN300-1808719-0.1g |
4-(4-ethylcyclohexyl)-2-methylbutanoic acid |
2229378-30-5 | 0.1g |
$804.0 | 2023-09-19 | ||
| Enamine | EN300-1808719-10.0g |
4-(4-ethylcyclohexyl)-2-methylbutanoic acid |
2229378-30-5 | 10g |
$5528.0 | 2023-06-02 | ||
| Enamine | EN300-1808719-1.0g |
4-(4-ethylcyclohexyl)-2-methylbutanoic acid |
2229378-30-5 | 1g |
$1286.0 | 2023-06-02 | ||
| Enamine | EN300-1808719-0.05g |
4-(4-ethylcyclohexyl)-2-methylbutanoic acid |
2229378-30-5 | 0.05g |
$768.0 | 2023-09-19 | ||
| Enamine | EN300-1808719-0.5g |
4-(4-ethylcyclohexyl)-2-methylbutanoic acid |
2229378-30-5 | 0.5g |
$877.0 | 2023-09-19 | ||
| Enamine | EN300-1808719-10g |
4-(4-ethylcyclohexyl)-2-methylbutanoic acid |
2229378-30-5 | 10g |
$3929.0 | 2023-09-19 | ||
| Enamine | EN300-1808719-1g |
4-(4-ethylcyclohexyl)-2-methylbutanoic acid |
2229378-30-5 | 1g |
$914.0 | 2023-09-19 | ||
| Enamine | EN300-1808719-0.25g |
4-(4-ethylcyclohexyl)-2-methylbutanoic acid |
2229378-30-5 | 0.25g |
$840.0 | 2023-09-19 |
4-(4-ethylcyclohexyl)-2-methylbutanoic acid 関連文献
-
James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
-
David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
-
Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018
-
Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606
2229378-30-5 (4-(4-ethylcyclohexyl)-2-methylbutanoic acid) 関連製品
- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)
- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)
- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)
- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)
- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)
- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)
- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)
- 93951-82-7(2,4,5-Trichlorophenol-d2)
- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)
- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
